REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.[Cl:11][SiH:12]([Cl:14])[Cl:13]>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Si:12]([Cl:14])([Cl:13])[Cl:11])=[CH:5][CH:4]=1 |f:2.3|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
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Name
|
|
Quantity
|
2.46 mL
|
Type
|
reactant
|
Smiles
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Cl[SiH](Cl)Cl
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Name
|
|
Quantity
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0.19 g
|
Type
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catalyst
|
Smiles
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[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
The resulting mixture was distilled
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Name
|
|
Type
|
product
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Smiles
|
COC1=CC=C(C[Si](Cl)(Cl)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.22 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |